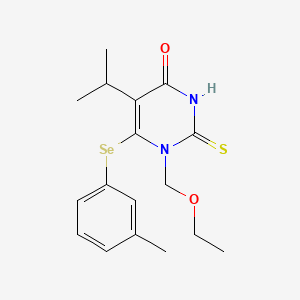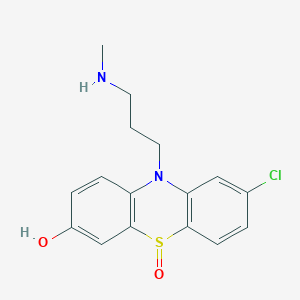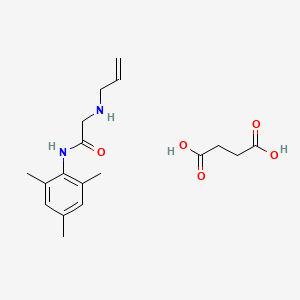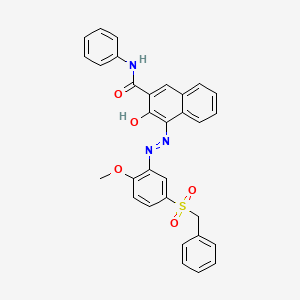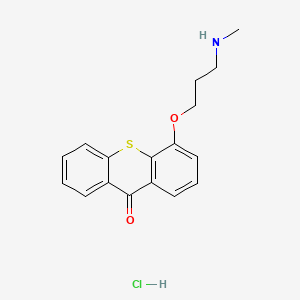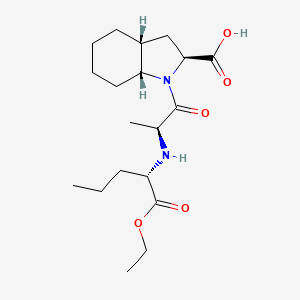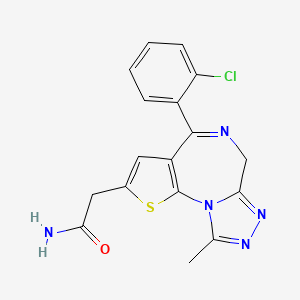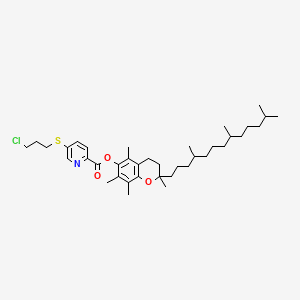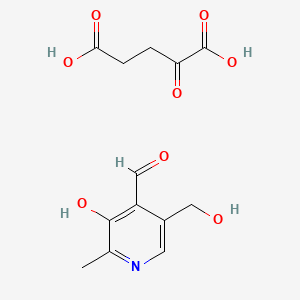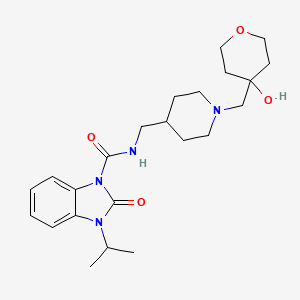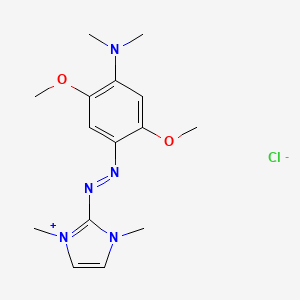![molecular formula C15H20ClN3O6S B12751852 [(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 134186-16-6](/img/structure/B12751852.png)
[(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes a thiophene ring, a piperazine moiety, and a hexahydrofurofuran ring system, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves multiple steps, including the formation of the thiophene ring, the piperazine moiety, and the hexahydrofurofuran ring system. The key steps typically involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Piperazine Moiety: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Construction of the Hexahydrofurofuran Ring System: This involves the cyclization of diols or epoxides under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, this compound may be used to study the interactions between different molecular structures and biological targets.
Medicine
Potential medicinal applications include the development of new drugs with specific therapeutic effects, such as antimicrobial or anticancer agents.
Industry
In the industrial sector, this compound could be used in the production of advanced materials with unique properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of [(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Acarbose: A compound with similar biological activity but different structural features.
Uniqueness
[(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride stands out due to its complex structure, which provides unique reactivity and potential applications in various fields. Its combination of a thiophene ring, piperazine moiety, and hexahydrofurofuran ring system makes it a versatile compound for research and development.
Properties
CAS No. |
134186-16-6 |
|---|---|
Molecular Formula |
C15H20ClN3O6S |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
[(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C15H19N3O6S.ClH/c19-15(12-2-1-7-25-12)17-5-3-16(4-6-17)10-8-22-14-11(24-18(20)21)9-23-13(10)14;/h1-2,7,10-11,13-14H,3-6,8-9H2;1H/t10-,11-,13+,14+;/m0./s1 |
InChI Key |
MTJBHMOISQESQR-FBNCXKDQSA-N |
Isomeric SMILES |
C1CN(CCN1[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-])C(=O)C4=CC=CS4.Cl |
Canonical SMILES |
C1CN(CCN1C2COC3C2OCC3O[N+](=O)[O-])C(=O)C4=CC=CS4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


